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Compound of Interest

Compound Name: 1-Bromo-1-ethoxycyclopropane

CAS No.: 95631-62-2

Cat. No.: B3059216

Get Quote

Executive Summary
1-Bromo-1-ethoxycyclopropane is a specialized cyclopropyl ether primarily utilized as a

synthetic equivalent for cyclopropanone.[1] Due to the inherent ring strain of the cyclopropane

moiety combined with the reactivity of the

-bromo ether functionality, this compound exhibits a binary solubility profile: it is highly soluble
and stable in anhydrous, non-nucleophilic organic solvents, but undergoes rapid solvolysis in
protic or nucleophilic media.

This guide provides a validated framework for solvent selection, emphasizing that for reactive

intermediates, "solubility" cannot be decoupled from "stability."

Physicochemical Profile
Understanding the structural drivers of this molecule is essential for predicting its behavior in

solution.
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Property Value / Description Implications for Solubility

Molecular Formula
Low molecular weight, volatile.

[1]

Molecular Weight 165.03 g/mol
High volatility; requires careful

evaporation.

Predicted LogP ~1.9 - 2.3
Lipophilic; prefers non-polar

organic phases.[1]

Density ~1.46 g/cm³
Denser than water and many

organic solvents.

Functionality -Halo ether / Strained Ring

Highly susceptible to

ionization and ring opening.[1]

Structural Visualization
The following diagram illustrates the core reactivity nodes that dictate solvent compatibility.
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Figure 1: Structural Reactivity Analysis.[1] The synergy between the leaving group and the

oxygen lone pair facilitates ionization, making the compound sensitive to polar protic solvents.

Solvent Compatibility Matrix
For this compound, solvent selection is a decision between dissolution and decomposition.
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Class A: Recommended Solvents (Stable)
These solvents are suitable for storage, reactions, and extractions. The compound dissolves

freely (miscible) due to Van der Waals interactions and dipole-dipole matching.

Dichloromethane (DCM):Primary solvent. Used in synthesis (e.g., reaction of silyl enol ethers

with

). Excellent solubilizing power and low boiling point allows for easy removal.

Diethyl Ether (

):Ideal for workup. The compound is highly soluble. Ensure ether is anhydrous and free of
peroxides to prevent radical degradation.

Tetrahydrofuran (THF):Reaction solvent. Suitable for lithiation or coupling reactions. Must be

anhydrous.

Pentane / Hexane:Precipitation/Washing. The compound is soluble, but these are often used

to precipitate polar impurities while keeping the bromo-ether in solution.

Class B: Prohibited Solvents (Reactive)
Attempting to dissolve the compound in these solvents will result in chemical transformation.

Water:Rapid Hydrolysis. Forms cyclopropanone ethyl hemiacetal and HBr.

Alcohols (MeOH, EtOH):Solvolysis. The alcohol displaces the bromide via an

-like mechanism, forming dialkoxycyclopropanes (acetals).

DMSO / DMF:Risk of Elimination/Substitution. Polar aprotic solvents with nucleophilic

character can promote elimination to cyclopropene derivatives or nucleophilic attack.

Quantitative Solubility Summary
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Solvent Solubility Stability Recommendation

Dichloromethane Miscible High Preferred

Diethyl Ether Miscible High Preferred

Toluene Miscible High Good

Hexane High High Good

Methanol Soluble Unstable DO NOT USE

Water Insoluble Decomposes DO NOT USE

*Solubility is transient; reaction occurs immediately.

Stability & Decomposition Pathways
The "solubility" in protic solvents is actually a decomposition event. The mechanism involves

the formation of an oxocarbenium ion intermediate, stabilized by the cyclopropane ring,

followed by nucleophilic capture.
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Figure 2: Solvolytic Decomposition Pathway. In protic solvents, the bromide leaves, generating

a reactive cation that is immediately quenched, destroying the starting material.

Experimental Protocols
Protocol A: Solubility & Stability Verification
Use this protocol to verify the integrity of a stored sample.
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Preparation: Dry a 5 mm NMR tube in an oven at 120°C for 1 hour. Flush with Nitrogen (

).

Solvent Choice: Use

(Deuterated Chloroform) filtered through basic alumina to remove acidity.

Dissolution: Add 50 µL of 1-Bromo-1-ethoxycyclopropane to 0.6 mL of

.

Observation:

Clear solution: Indicates solubility.[2]

Cloudiness/Precipitate: Indicates decomposition (likely polymerization or salt formation).

Validation: Acquire a

NMR immediately. Look for the cyclopropyl protons (multiplets around 0.8–1.5 ppm).
Disappearance of these peaks or appearance of olefinic protons indicates ring opening.

Protocol B: Purification via Solvent Extraction
Since the compound hydrolyzes, standard aqueous workups must be modified.

Quenching: If generating in situ, quench the reaction mixture with saturated aqueous

at 0°C. Note: Rapid workup is essential to minimize hydrolysis time.

Extraction: Immediately extract into cold Diethyl Ether (

).

Washing: Wash the organic phase once with cold brine.

Drying: Dry over anhydrous

(Potassium Carbonate). Avoid
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if it is acidic;

buffers the solution.

Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at bath

temperature < 25°C.

Warning: Do not heat.[3] The compound is thermally labile.

Handling and Storage Recommendations
Storage: Store neat (undiluted) at -20°C under an Argon atmosphere.

Container: Teflon-sealed glass vials. Avoid metal containers which may catalyze

decomposition.

Handling: Always handle in a fume hood. The compound is a lachrymator (tear gas) and

potential alkylating agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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